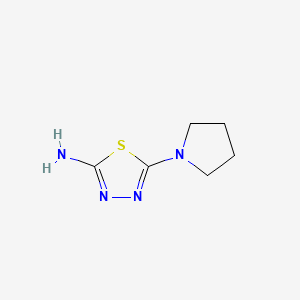

5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine

Description

Significance of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are a cornerstone of modern drug discovery. rroij.comijsrtjournal.com Their prevalence in biologically active molecules is remarkable, with a significant percentage of all known drugs incorporating a heterocyclic scaffold. nih.govijnrd.org This prominence is due to their diverse chemical properties and their ability to engage in a wide range of interactions with biological targets such as enzymes and receptors. rroij.com

The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts unique physicochemical characteristics to these molecules, including polarity, hydrogen bonding capacity, and specific spatial arrangements. nih.gov These features allow medicinal chemists to finely tune the properties of a drug candidate to enhance its efficacy, selectivity, and pharmacokinetic profile. rroij.com The structural diversity inherent in heterocyclic chemistry provides a vast chemical space for the design and synthesis of new therapeutic agents. nih.gov

Overview of the 1,3,4-Thiadiazole (B1197879) Core as a Pharmacological Scaffold

Within the broad class of heterocyclic compounds, the 1,3,4-thiadiazole ring system has garnered considerable attention as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This five-membered ring containing two nitrogen atoms and a sulfur atom exhibits a wide array of pharmacological activities. nih.govresearchgate.net The unique electronic and structural features of the 1,3,4-thiadiazole core contribute to its ability to interact with various biological targets. frontiersin.org

Derivatives of 1,3,4-thiadiazole have been reported to possess an impressive spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. nih.govfrontiersin.orgmdpi.com The versatility of this scaffold allows for the introduction of various substituents at different positions on the ring, enabling the modulation of its biological activity and the development of compounds with improved therapeutic potential. researchgate.netresearchgate.net The high aromaticity and stability of the 1,3,4-thiadiazole ring also contribute to favorable in vivo characteristics, making it an attractive starting point for drug design. researchgate.netmdpi.com

Emergence of 5-Pyrrolidin-1-yl-1,3,4-Thiadiazol-2-amine as a Research Focus

In recent years, a specific derivative, this compound, has emerged as a compound of significant interest within the scientific community. This molecule incorporates the versatile 1,3,4-thiadiazole core and features a pyrrolidine (B122466) ring and an amine group as substituents. The combination of these structural motifs has led to investigations into its potential biological activities.

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a common feature in many natural products and pharmaceuticals. Its presence can influence the lipophilicity, conformational flexibility, and target-binding properties of a molecule. The amine group, on the other hand, can participate in hydrogen bonding and salt formation, which are crucial for drug-receptor interactions and solubility. The strategic combination of these functional groups on the 1,3,4-thiadiazole scaffold has prompted researchers to explore the unique pharmacological profile of this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c7-5-8-9-6(11-5)10-3-1-2-4-10/h1-4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZJRWBCNZFSMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363526 | |

| Record name | 5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71125-45-6 | |

| Record name | 5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 5 Pyrrolidin 1 Yl 1,3,4 Thiadiazol 2 Amine and Its Derivatives

General Approaches to 2-Amino-1,3,4-Thiadiazole (B1665364) Synthesis

The construction of the 2-amino-1,3,4-thiadiazole ring system is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. The most common strategies involve the cyclization of thiosemicarbazide (B42300) derivatives and intramolecular oxidative coupling reactions.

Cyclization Reactions

The cyclization of thiosemicarbazides or their derivatives is a cornerstone in the synthesis of 2-amino-1,3,4-thiadiazoles. This approach typically involves the reaction of a thiosemicarbazide with a suitable one-carbon electrophile, which can be an aldehyde, carboxylic acid, or a related derivative. The reaction proceeds through the formation of a thiosemicarbazone intermediate, which then undergoes cyclodehydration to yield the thiadiazole ring.

A variety of reagents and conditions can be employed to effect this transformation. For instance, the reaction of thiosemicarbazide with carboxylic acids in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride is a common method. nih.gov A one-pot synthesis has been developed using polyphosphate ester (PPE) as a mild additive for the reaction between thiosemicarbazide and carboxylic acids, proceeding through the acylation of thiosemicarbazide followed by cyclodehydration. nih.gov Another approach involves the oxidative cyclization of thiosemicarbazones, derived from the condensation of thiosemicarbazide and aldehydes, using oxidizing agents like ferric chloride. nih.gov

The choice of cyclizing agent can be crucial for the success of the reaction and can be tailored based on the specific substrate. For example, a mixture of sulfuric acid and polyphosphoric acid has been used to prepare 2-amino-5-alkyl-1,3,4-thiadiazoles from aliphatic acids and thiosemicarbazide. google.com

Table 1: Common Reagents for Cyclization Reactions in 2-Amino-1,3,4-Thiadiazole Synthesis

| Starting Material | Reagent/Condition | Product |

|---|---|---|

| Thiosemicarbazide and Carboxylic Acid | Polyphosphoric Acid (PPA) | 5-Substituted-2-amino-1,3,4-thiadiazole |

| Thiosemicarbazide and Carboxylic Acid | Phosphorus Oxychloride (POCl3) | 5-Substituted-2-amino-1,3,4-thiadiazole |

| Thiosemicarbazide and Carboxylic Acid | Polyphosphate Ester (PPE) | 5-Substituted-2-amino-1,3,4-thiadiazole |

| Thiosemicarbazone | Ferric Chloride (FeCl3) | 5-Substituted-2-amino-1,3,4-thiadiazole |

| Thiosemicarbazide and Aliphatic Acid | Sulfuric Acid/Polyphosphoric Acid | 2-Amino-5-alkyl-1,3,4-thiadiazole |

Intramolecular Oxidative Coupling Methods

Intramolecular oxidative coupling provides an alternative and efficient route to 2-amino-1,3,4-thiadiazoles. These methods typically involve the formation of a C-S and N-N bond in a single oxidative step from an acyclic precursor. A common starting material for this approach is a thiosemicarbazone, which can be synthesized from the condensation of an aldehyde with thiosemicarbazide.

Iodine-mediated cyclization of thiosemicarbazones is a widely used method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. nih.gov This reaction is believed to proceed through an oxidative C-S bond formation. The choice of solvent and base can influence the reaction's efficiency.

Specific Synthesis of 5-Pyrrolidin-1-yl-1,3,4-Thiadiazol-2-amine

The synthesis of the title compound can be achieved through derivatization of a pre-formed thiadiazole ring or via a convergent approach where the pyrrolidine (B122466) and thiadiazole moieties are constructed in a more integrated fashion.

Derivatization from 5-Substituted 1,3,4-Thiadiazol-2-amines

One plausible route to this compound involves the derivatization of a 5-halo-1,3,4-thiadiazol-2-amine or a related activated precursor. In this strategy, the 2-amino-1,3,4-thiadiazole core is first synthesized, followed by the introduction of the pyrrolidine group at the 5-position through a nucleophilic substitution reaction. For example, a 5-bromo-1,3,4-thiadiazol-2-amine (B127533) could be reacted with pyrrolidine in the presence of a base to yield the desired product.

Alternatively, the synthesis can start from 2-amino-5-mercapto-1,3,4-thiadiazole. This commercially available starting material can be alkylated at the sulfur atom, and the resulting thioether can be a versatile intermediate for further functionalization.

Convergent Synthesis Approaches

Convergent synthetic strategies aim to build the target molecule by joining significant fragments, which can be a more efficient approach for complex molecules. In the context of this compound, a convergent synthesis would likely involve the preparation of a pyrrolidine-containing building block that is then used to construct the thiadiazole ring.

A logical precursor for this approach is pyrrolidine-1-carbothiohydrazide. This intermediate can be synthesized from the reaction of pyrrolidine with thiophosgene (B130339) to form pyrrolidine-1-carbothioyl chloride, followed by reaction with hydrazine. The resulting carbothiohydrazide can then be cyclized with a suitable one-carbon synthon, such as formic acid or a derivative, to furnish the 2-amino-5-pyrrolidinyl-1,3,4-thiadiazole ring system.

A general method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles involves the reaction of a carboxylic acid with thiosemicarbazide. google.com Adapting this method, pyrrolidine-1-carboxylic acid could be reacted with thiosemicarbazide in the presence of a dehydrating agent like phosphorus pentachloride to yield this compound.

Asymmetric Synthesis Methodologies for Related Pyrrolidine-Thiadiazole Scaffolds

The introduction of chirality into molecules is of paramount importance in medicinal chemistry. For pyrrolidine-thiadiazole scaffolds, asymmetric synthesis would focus on controlling the stereochemistry of the pyrrolidine ring. Several powerful methods exist for the asymmetric synthesis of substituted pyrrolidines, which could be adapted for the synthesis of chiral this compound derivatives.

One of the most powerful and versatile methods for the asymmetric synthesis of pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. rsc.org Chiral catalysts, such as those based on copper(I) complexes with chiral ligands, can be employed to achieve high enantioselectivity in these cycloadditions. nih.gov The resulting highly functionalized and enantioenriched pyrrolidines could then be further elaborated to introduce the thiadiazole moiety.

Diastereoselective synthesis of substituted pyrrolidines can be achieved through multicomponent reactions. For example, the reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can afford highly substituted pyrrolidine derivatives with good diastereoselectivity. nih.govnih.gov Such strategies allow for the construction of multiple stereogenic centers in a single step.

Another approach involves the use of chiral auxiliaries. For instance, Oppolzer's chiral sultam can direct the diastereoselectivity of 1,3-dipolar cycloaddition reactions to construct 3,4-syn substituted pyrrolidine moieties with high levels of stereocontrol. acs.org The chiral auxiliary can be subsequently removed to provide the enantiomerically enriched pyrrolidine.

These asymmetric methodologies provide access to a diverse range of chiral pyrrolidine building blocks. The challenge then lies in the subsequent conversion of these chiral pyrrolidines into the target pyrrolidine-thiadiazole scaffold without racemization. This would typically involve the transformation of a functional group on the pyrrolidine ring into a group that can participate in the thiadiazole ring formation, as described in the convergent synthesis approaches.

Table 2: Asymmetric Synthesis Strategies for Pyrrolidine Scaffolds

| Methodology | Key Features | Potential for Pyrrolidine-Thiadiazole Synthesis |

|---|---|---|

| Asymmetric 1,3-Dipolar Cycloaddition | Use of chiral catalysts (e.g., Cu(I) complexes) to control enantioselectivity. nih.gov | Provides enantioenriched pyrrolidines that can be functionalized to form the thiadiazole ring. |

| Diastereoselective Multicomponent Reactions | Construction of multiple stereocenters in a single step with high diastereoselectivity. nih.govnih.gov | Efficiently builds complex chiral pyrrolidine cores for subsequent thiadiazole formation. |

| Chiral Auxiliary-Directed Synthesis | Use of removable chiral auxiliaries (e.g., Oppolzer's sultam) to direct stereochemistry. acs.org | Offers predictable and high levels of stereocontrol in the formation of the pyrrolidine ring. |

Reaction Optimization and Yield Enhancement Techniques

The efficient synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, including the pyrrolidine derivative, is contingent on the careful optimization of reaction conditions. Key parameters that are often manipulated to enhance yield and purity include the choice of cyclizing agent, solvent, reaction temperature, and reaction time.

One of the most common methods for the synthesis of this class of compounds is the acid-catalyzed cyclization of a thiosemicarbazide with a carboxylic acid. Various dehydrating agents are employed to facilitate this transformation, with phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) being frequently utilized. google.comnih.gov The optimization of a POCl₃-mediated cyclization of thiosemicarbazides has shown that using 2 equivalents of POCl₃ in a solvent like chlorobenzene (B131634) at 60°C for 2 hours can provide optimal conditions for the desired cyclodehydration reaction. arabjchem.org

Alternative, greener approaches have been developed to minimize the use of harsh reagents. For instance, a one-pot synthesis using polyphosphate ester (PPE) in chloroform (B151607) has been reported to proceed under milder conditions. rdd.edu.iq The reaction between a carboxylic acid and thiosemicarbazide in the presence of PPE can be refluxed for several hours to achieve good yields of the corresponding 2-amino-1,3,4-thiadiazole. rdd.edu.iq

Solid-phase synthesis offers another avenue for optimization, simplifying purification and potentially increasing yields. A method involving the grinding of a thiosemicarbazide, a carboxylic acid, and phosphorus pentachloride at room temperature has been shown to produce 2-amino-5-substituted-1,3,4-thiadiazoles in high yields (over 91%) with simple workup procedures. researchgate.net

The choice of solvent can also play a crucial role. While some reactions are performed under solvent-free conditions, others benefit from the use of solvents like ethanol (B145695) or methanol, which can facilitate the dissolution of reactants and improve reaction kinetics. google.comresearchgate.net The use of ionic liquids as a reaction medium has also been explored, offering advantages in terms of recyclability and, in some cases, improved reaction rates and yields. capes.gov.br

Purification techniques are critical for obtaining the final product in high purity. Recrystallization from appropriate solvents, such as ethanol or a mixture of dimethylformamide (DMF) and water, is a common method. researchgate.netresearchgate.net Column chromatography on silica (B1680970) gel is also employed for the purification of more complex reaction mixtures. arabjchem.org

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives

| Cyclizing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |

| POCl₃ | Chlorobenzene | 60 | 2 h | Good to High | arabjchem.org |

| Polyphosphoric Acid (PPA) | - | 105 | 3 h | ~93 | google.com |

| Polyphosphate Ester (PPE) | Chloroform | Reflux | 10 h | 44-70 | rdd.edu.iq |

| PCl₅ (Solid-phase) | - | Room Temp. | - | >91 | researchgate.net |

| H₂SO₄ | Ionic Liquid | 100 | 5 h | 40-96 | capes.gov.br |

Characterization Techniques for Synthesized Compounds

The structural elucidation of this compound and its derivatives is accomplished through a combination of spectroscopic and analytical techniques. These methods provide definitive evidence of the molecular structure and purity of the synthesized compounds.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For 2-amino-1,3,4-thiadiazole derivatives, the IR spectrum typically exhibits characteristic absorption bands. The N-H stretching vibrations of the primary amino group are usually observed in the range of 3100-3300 cm⁻¹. rdd.edu.iqresearchgate.net The C=N stretching vibration of the thiadiazole ring appears around 1600-1630 cm⁻¹. rdd.edu.iqjmchemsci.com The presence of C-S stretching vibrations, characteristic of the thiadiazole ring, can be observed at lower wavenumbers, typically in the range of 600-800 cm⁻¹. researchgate.netjmchemsci.com For this compound, one would also expect to see C-H stretching vibrations from the pyrrolidine ring's aliphatic protons.

Table 2: Typical IR Absorption Bands for 2-Amino-1,3,4-Thiadiazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-H (stretch, amino group) | 3100-3300 | rdd.edu.iqresearchgate.net |

| C-H (stretch, aromatic/aliphatic) | 2800-3100 | jmchemsci.com |

| C=N (stretch, thiadiazole ring) | 1600-1630 | rdd.edu.iqjmchemsci.com |

| C-N (stretch) | 1300-1400 | jmchemsci.com |

| C-S (stretch, thiadiazole ring) | 600-800 | researchgate.netjmchemsci.com |

Nuclear Magnetic Resonance Spectroscopy (NMR) (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules.

¹H NMR: In the ¹H NMR spectrum of 2-amino-1,3,4-thiadiazole derivatives, the protons of the amino group typically appear as a broad singlet in the downfield region, often around δ 7.0-7.5 ppm, and its position can be influenced by the solvent and concentration. rdd.edu.iq For this compound, the protons of the pyrrolidine ring would be expected to resonate in the aliphatic region. Typically, the methylene (B1212753) protons adjacent to the nitrogen atom would appear further downfield (around δ 3.0-3.5 ppm) compared to the other methylene protons (around δ 1.8-2.2 ppm) due to the deshielding effect of the nitrogen. researchgate.netbeilstein-journals.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the 1,3,4-thiadiazole (B1197879) ring are typically observed at δ 150-170 ppm. researchgate.net The carbon atoms of the pyrrolidine ring would appear in the aliphatic region, with the carbons bonded to the nitrogen atom resonating at a lower field (around δ 45-55 ppm) compared to the other carbons (around δ 20-30 ppm). chemicalbook.com

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| NH₂ | ~7.0-7.5 (br s) | - |

| Pyrrolidine CH₂ (adjacent to N) | ~3.0-3.5 (m) | ~45-55 |

| Pyrrolidine CH₂ | ~1.8-2.2 (m) | ~20-30 |

| C2 of Thiadiazole | - | ~160-170 |

| C5 of Thiadiazole | - | ~150-160 |

Note: These are estimated chemical shifts based on data for analogous structures.

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |

| This compound | C₆H₁₀N₄S | 170.24 | 171.07 |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) confirms the elemental composition and purity of the synthesized compound. nih.govresearchgate.net

Table 5: Calculated Elemental Analysis for this compound

| Element | Symbol | % Composition |

| Carbon | C | 42.33 |

| Hydrogen | H | 5.92 |

| Nitrogen | N | 32.91 |

| Sulfur | S | 18.84 |

Exploration of Biological Activities and Molecular Mechanisms

Anticancer and Antiproliferative Activities of 5-Pyrrolidin-1-yl-1,3,4-Thiadiazol-2-amine Derivatives

Derivatives of the this compound core structure have shown significant promise as anticancer agents. Their therapeutic potential stems from their ability to interfere with various cellular processes that are crucial for cancer cell growth, proliferation, and survival. These activities are often achieved through the inhibition of specific enzymes and signaling pathways that are dysregulated in cancer.

Kinases are a class of enzymes that play a central role in cell signaling and are frequently overactive in cancer. Consequently, they are a major target for anticancer drug development. Derivatives of this compound have been found to inhibit several important kinases involved in tumorigenesis.

PIM-1 kinase is a serine/threonine kinase that is implicated in the regulation of cell cycle progression, apoptosis, and cell survival. Its overexpression is associated with various types of cancer, making it an attractive therapeutic target. A class of compounds, 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines, which are structurally related to the core compound of interest, have been identified as potent inhibitors of PIM kinases. nih.govresearchgate.net Optimized compounds within this series have demonstrated excellent potency against all three PIM isoforms. nih.gov A quantitative structure-activity relationship (QSAR) study on a series of 22 derivatives of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines revealed a range of inhibitory activities, with pIC50 values between 6.06 and 9. researchgate.netimist.ma This corresponds to IC50 values in the nanomolar to low micromolar range, indicating significant inhibitory potential.

Table 1: PIM-1 Kinase Inhibitory Activity of Representative 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine Derivatives

| Compound Derivative | PIM-1 Kinase pIC50 Range | PIM-1 Kinase IC50 Range (µM) |

| Series of 22 derivatives | 6.06 - 9.00 | 0.001 - 0.871 |

Note: The data represents a range of activities from a study of 22 different derivatives and does not correspond to a single compound.

Bloom helicase (BLM) is a DNA helicase that plays a critical role in maintaining genomic stability. The inhibition of BLM can be a potential therapeutic strategy for certain types of cancer. A derivative of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781), known as ML216, has been identified as a potent and selective inhibitor of the DNA unwinding activity of BLM helicase. This inhibition is thought to occur through the disruption of BLM's binding to DNA.

Table 2: Bloom Helicase (BLM) Inhibitory Activity of ML216

| Compound | Target | IC50 (µM) |

| ML216 | BLM (full-length) | 2.98 |

| ML216 | BLM (636-1298) | 0.97 |

The antiproliferative activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. These studies are crucial for determining the potential of these compounds as anticancer agents. Various derivatives have demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), a lung cancer cell line (A549), and an ovarian cancer cell line (SKOV-3). nih.govmdpi.comresearchgate.net For instance, certain 1,3,4-thiadiazole (B1197879) derivatives have shown potent activity against the MCF-7 cell line, with IC50 values in the low micromolar range. researchgate.net Similarly, significant suppressive activity has been observed against A549 and SKOV-3 cell lines. nih.govresearchgate.net Furthermore, some N-benzyl-5-phenyl-1,3,4-thiadiazole-2-amines have demonstrated higher inhibitory activities against MDA-MB-231 cells than the standard chemotherapeutic drug cisplatin. nih.gov

Table 3: Cytotoxic Activity of Representative 1,3,4-Thiadiazole Derivatives in Various Cancer Cell Lines

| Compound Derivative Class | Cell Line | IC50 (µM) |

| Ciprofloxacin-based 1,3,4-thiadiazole | MCF-7 | 3.26 - 15.7 |

| Ciprofloxacin-based 1,3,4-thiadiazole | A549 | 2.79 |

| Ciprofloxacin-based 1,3,4-thiadiazole | SKOV-3 | 3.58 |

| 5-phenyl-substituted 1,3,4-thiadiazole-2-amines | MDA-MB-231 | More potent than cisplatin |

Note: The IC50 values are for different derivatives within the specified class and not for a single compound.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis, making them important targets for cancer therapy. Several 1,3,4-thiadiazole derivatives have been investigated for their anti-angiogenic potential, with a focus on their ability to inhibit VEGFR-2. A series of novel N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives were found to be good inhibitors of VEGFR-2, with IC50 values in the nanomolar range. nih.gov This suggests that compounds based on the this compound scaffold could potentially exert anti-angiogenic effects by modulating the VEGF/VEGFR signaling pathway.

Table 4: VEGFR-2 Inhibitory Activity of Representative N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide Derivatives

| Compound Derivative | VEGFR-2 IC50 Range (nM) |

| Series of active derivatives | 7.4 - 11.5 |

Note: The data represents a range of activities from a study of several active derivatives and does not correspond to a single compound.

The mitotic spindle, composed of microtubules, is essential for cell division. Compounds that interfere with microtubule dynamics can arrest cells in mitosis, leading to cell death. Tubulin, the protein subunit of microtubules, is a well-established target for anticancer drugs. Some derivatives of 1,3,4-thiadiazole have been identified as microtubule-destabilizing agents that target tubulin polymerization. nih.gov A series of imidazo[2,1-b] nih.govthiadiazole-linked oxindoles were synthesized and found to be potent inhibitors of tubulin polymerization. One of the most potent compounds from this series demonstrated an IC50 value for tubulin polymerization that was lower than that of the known tubulin inhibitor, combretastatin (B1194345) A-4. These findings suggest that the 1,3,4-thiadiazole scaffold can be utilized to develop potent antimitotic agents that function through the inhibition of tubulin polymerization.

Table 5: Tubulin Polymerization Inhibitory Activity of a Representative Imidazo[2,1-b] nih.govthiadiazole-linked Oxindole

| Compound | Tubulin Polymerization IC50 (µM) |

| Compound 7 | 0.15 |

| Combretastatin A-4 (Reference) | 1.16 |

Inhibition of Kinase Pathways

Antimicrobial Spectrum of this compound Analogues

The 1,3,4-thiadiazole nucleus is a critical pharmacophore in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including notable antimicrobial effects. researchgate.netnih.gov The incorporation of a pyrrolidine (B122466) ring into the 1,3,4-thiadiazole scaffold can further enhance this activity, leading to the development of potent antimicrobial agents.

Analogues of this compound have been investigated for their efficacy against a variety of pathogenic bacteria, demonstrating a broad spectrum of activity.

Several studies have highlighted the potent activity of 1,3,4-thiadiazole derivatives against Gram-positive bacteria. For instance, certain fluorinated and chlorinated derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine have shown significant inhibitory effects against Staphylococcus aureus and Bacillus subtilis. nih.gov These compounds exhibited minimum inhibitory concentration (MIC) values ranging from 20 to 28 μg/mL. nih.gov Similarly, new 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole derivatives, particularly those with p-chlorophenyl and p-nitrophenyl substituents, have demonstrated strong antibacterial activity against these Gram-positive microorganisms. nih.gov

The combination of the thiazole (B1198619) and pyrrolidine rings has also yielded compounds with selective and potent antibacterial activity. For example, a 4-F-phenyl derivative of a thiazole-based pyrrolidine compound was found to be effective against S. aureus and Bacillus cereus. biointerfaceresearch.comresearchgate.net In one study, this compound, at a concentration of 400 µg, produced inhibition zones of 30.53 ± 0.42 mm and 21.70 ± 0.36 mm against S. aureus and B. cereus, respectively. biointerfaceresearch.com

| Compound Class | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| Fluorinated and chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | S. aureus, B. subtilis | MIC: 20-28 μg/mL | nih.gov |

| p-chlorophenyl and p-nitrophenyl 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole derivatives | S. aureus, B. subtilis | Good antibacterial activity | nih.gov |

| 4-F-phenyl thiazole-based pyrrolidine derivative | S. aureus | Inhibition zone: 30.53 ± 0.42 mm at 400 µg | biointerfaceresearch.com |

| 4-F-phenyl thiazole-based pyrrolidine derivative | B. cereus | Inhibition zone: 21.70 ± 0.36 mm at 400 µg | biointerfaceresearch.com |

| 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives | S. aureus, MRSA, S. epidermidis, B. cereus | Potent activity, MICs as low as 0.01 µg/ml for some derivatives against S. aureus | nih.gov |

While many 1,3,4-thiadiazole derivatives show a preference for Gram-positive bacteria, some analogues have demonstrated activity against Gram-negative strains as well. nih.gov For instance, a p-nitrophenyl derivative of 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole showed good activity against Escherichia coli. nih.gov Furthermore, certain hybrid compounds incorporating a coumarin-1,3,4-thiadiazole system have been found to be active against Pseudomonas aeruginosa, with inhibition zones of 19–22 mm at a concentration of 50 μ g/disk . nih.gov The introduction of a nitro group on the coumarin (B35378) ring also improved activity against Proteus vulgaris. nih.gov

However, it is a common finding that many thiadiazole-pyrrolidine scaffolds exhibit weaker or no activity against Gram-negative bacteria like E. coli and P. aeruginosa. biointerfaceresearch.comnih.govnih.gov This is often attributed to the structural differences in the cell walls of Gram-negative bacteria, which can prevent the compounds from reaching their molecular targets. biointerfaceresearch.com

| Compound Class | Bacterial Strain | Activity/Inhibition Zone | Reference |

|---|---|---|---|

| p-nitrophenyl 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole derivative | E. coli | Good activity | nih.gov |

| Coumarin-1,3,4-thiadiazole derivatives | P. aeruginosa | Inhibition zone: 19–22 mm at 50 μg/disk | nih.gov |

| Coumarin-1,3,4-thiadiazole derivatives with nitro group | P. vulgaris | Inhibition zone >16 mm | nih.gov |

| Thiazole-based pyrrolidine derivatives | E. coli, S. typhimurium | No zone of inhibition | biointerfaceresearch.com |

The 1,3,4-thiadiazole scaffold is also a promising basis for the development of new antifungal agents. ijbpsa.comasianpubs.org Derivatives bearing oxygenated substituents on a phenyl ring attached to the thiadiazole core have shown significant activity against Aspergillus niger and Candida albicans, with MIC values ranging from 32 to 42 μg/mL. nih.gov

Research into 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diol derivatives has identified compounds with potent antifungal activity against various Candida species, including azole-resistant isolates, and molds, with MIC values ranging from 8 to 96 μg/ml. nih.gov The mechanism of action for some of these compounds appears to involve the disruption of cell wall biogenesis. nih.gov

| Compound Class | Fungal Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives with oxygenated substituents | A. niger, C. albicans | MIC: 32-42 μg/mL | nih.gov |

| 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diol derivatives | Candida species, molds | MIC: 8-96 μg/ml | nih.gov |

The 1,3,4-thiadiazole nucleus is a key structural component in many compounds with antitubercular properties. mdpi.comnih.gov Various derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis strain H37Rv.

One study reported that a series of N-(5-substituted phenyl-1,3,4-thiadiazole-2-yl)-4-(1H-pyrrol-1yl)benzamide derivatives exhibited antitubercular activity with MIC values in the range of 3.125 to 25 μg/mL. journalgrid.com Specifically, compounds with certain substitutions showed highly significant activity against M. tuberculosis H37Rv. journalgrid.com

Other research has shown that 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole exhibited 69% inhibition against M. tuberculosis H37Rv at a concentration of 6.25 μg/mL. cbijournal.com Additionally, new N-[5-(1-amino-2-phenylethyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-7-substituted 1,3-benzothiazol-2-amine derivatives have demonstrated promising antitubercular activity against this strain. nih.gov

| Compound Class | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| N-(5-substituted phenyl-1,3,4-thiadiazole-2-yl)-4-(1H-pyrrol-1yl)benzamide derivatives | M. tuberculosis H37Rv | MIC: 3.125-25 μg/mL | journalgrid.com |

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | M. tuberculosis H37Rv | 69% inhibition at 6.25 μg/mL | cbijournal.com |

| N-[5-(1-amino-2-phenylethyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-7-substituted 1,3-benzothiazol-2-amine derivatives | M. tuberculosis H37Rv | Promising activity | nih.gov |

Antibacterial Efficacy

Anti-inflammatory Properties of Thiadiazole-Pyrrolidine Scaffolds

The 1,3,4-thiadiazole ring system is a well-established scaffold for the development of anti-inflammatory agents. mdpi.comfrontiersin.org Derivatives of this heterocyclic system have been shown to exhibit significant anti-inflammatory activity, often comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The pyrrolidine moiety can also contribute to the biological activity of these compounds.

In a study investigating 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives, all tested compounds demonstrated significant anti-inflammatory activity in a protein denaturation procedure using bovine serum albumin. nih.gov Certain compounds, at a concentration of 250 µg/ml, showed a high percentage of inhibition of protein denaturation (83.24% to 86.44%), which was comparable to the reference drug, diclofenac (B195802) sodium. nih.gov

The mechanism of anti-inflammatory action for some thiadiazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes. For example, certain 2-trifluoromethyl/sulfonamido-5,6-diarylsubstituted imidazo[2,1-b]-1,3,4-thiadiazole derivatives have shown selective inhibitory activity towards COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net

Antileishmanial Activity of 1,3,4-Thiadiazole Compounds with Amine Moieties

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic therapeutic agents is a global health priority. Derivatives of 1,3,4-thiadiazole have emerged as a promising class of compounds with significant antileishmanial activity. nih.gov The presence of an amine moiety at the C-2 position of the thiadiazole ring appears to be crucial for this activity.

A study investigating a series of 5-(5-nitrofuran-2-yl)- and 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole-2-amines with various acyclic amines at the C-2 position demonstrated potent in vitro activity against both promastigote and amastigote forms of Leishmania major. nih.govtandfonline.com While this study did not specifically include a pyrrolidine substituent, it highlighted the importance of the amine group for antileishmanial efficacy. The most active compounds in this series were the hydroxypropylamino- and methoxypropylamino- analogs of 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole, which exhibited a high selectivity index. tandfonline.com

Another study evaluated the efficacy of two mesoionic 1,3,4-thiadiazolium-2-aminide derivatives in mice infected with Leishmania amazonensis. nih.gov One of the derivatives, MI-4-OCH(3), demonstrated significant antileishmanial activity, comparable to the reference drug meglumine (B1676163) antimoniate, without apparent hepatic or renal toxicity. nih.gov These findings suggest that the 1,3,4-thiadiazole-2-amine scaffold is a valuable starting point for the development of new antileishmanial drugs. The proposed mechanism of action for some thiadiazole derivatives involves the inhibition of parasitic enzymes by binding to sulfhydryl groups within the parasite's proteins. researchgate.net

| Compound Series | Organism | Activity | Reference |

| 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole-2-amines with acyclic amines | Leishmania major | High selectivity index for hydroxypropylamino- and methoxypropylamino- analogs | tandfonline.com |

| Mesoionic 1,3,4-thiadiazolium-2-aminide derivatives | Leishmania amazonensis | Significant activity for the MI-4-OCH(3) derivative | nih.gov |

Anticonvulsant and Anti-Epileptic Potential

Epilepsy is a neurological disorder characterized by recurrent seizures. Many currently available antiepileptic drugs are associated with significant side effects, driving the search for novel therapeutic agents with improved safety and efficacy. nih.gov The 1,3,4-thiadiazole ring is a common feature in a variety of compounds exhibiting anticonvulsant properties. researchgate.net

Several studies have highlighted the potential of 1,3,4-thiadiazole derivatives as anticonvulsant agents. nih.govfrontiersin.org For instance, a series of 6-substituted- nih.govresearchgate.netresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netrsc.orgthiadiazole derivatives showed potent anticonvulsant activity in the maximal electroshock (MES) test, a common screening model for generalized tonic-clonic seizures. nih.gov The compound 6-(4-chlorophenyl)- nih.govresearchgate.netresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netrsc.orgthiadiazole was identified as a particularly promising candidate with a favorable median effective dose (ED50) and protective index (PI). nih.gov

Another study described the synthesis and anticonvulsant evaluation of 2-aryl-5-hydrazino-1,3,4-thiadiazoles. nih.gov The introduction of various substituents on the thiadiazole ring has been shown to modulate the anticonvulsant activity. For example, compounds with an amino-substituted phenyl ring demonstrated less protection against convulsions compared to those with an unsubstituted phenyl ring. nih.gov Furthermore, 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole showed potent anticonvulsant activity in both rats and mice. arjonline.org The presence of an amino group, either directly attached to the ring or as part of a substituent, appears to be a key structural feature for the anticonvulsant activity of these compounds.

| Compound Series | Anticonvulsant Activity Model | Key Findings | Reference |

| 6-substituted- nih.govresearchgate.netresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netrsc.orgthiadiazole derivatives | Maximal Electroshock (MES) test | 6-(4-chlorophenyl) derivative showed a favorable ED50 and protective index. | nih.gov |

| 2-aryl-5-hydrazino-1,3,4-thiadiazoles | Not specified | Amino-substituted phenyl ring showed less protection compared to unsubstituted phenyl ring. | nih.gov |

| 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole | Rat and mouse models | Potent anticonvulsant activity observed. | arjonline.org |

Antioxidant Activity in Pyrrolidine-Thiadiazole Schiff Bases

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Antioxidants are compounds that can neutralize free radicals and mitigate oxidative damage. Schiff bases derived from heterocyclic compounds, including 1,3,4-thiadiazoles, have been investigated for their antioxidant potential.

A study on new Schiff base compounds derived from Tröger's base containing a thiadiazole amine moiety demonstrated a strong ability to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) free radicals, with scavenging activity ranging from 69.05% to 77.42% at a concentration of 1 mg/ml. chemrevlett.com This indicates significant antioxidant potential for these compounds.

Another study investigated the antioxidant activities of metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide, a related pyrrolidine-containing structure. nih.govcore.ac.uk The free radical scavenging ability of these complexes was determined by their interaction with the stable DPPH free radical, and all the tested compounds showed encouraging antioxidant activities, even superior to the standard antioxidant ascorbic acid. nih.govcore.ac.uk These findings suggest that the incorporation of a pyrrolidine ring into a thiadiazole-based Schiff base can lead to potent antioxidant agents.

| Compound Type | Antioxidant Assay | Results | Reference |

| Thiadiazole amine Schiff bases derived from Tröger's base | DPPH radical scavenging | 69.05% - 77.42% scavenging at 1 mg/ml | chemrevlett.com |

| Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide | DPPH radical scavenging | Superior antioxidant activity compared to ascorbic acid | nih.govcore.ac.uk |

Potential Enzyme and Receptor Targeting

The pharmacological effects of 1,3,4-thiadiazole derivatives are often attributed to their ability to interact with specific enzymes and receptors. nih.govresearchgate.net The structural features of these compounds, including the presence of the thiadiazole ring and various substituents, allow them to bind to the active sites of enzymes, thereby modulating their activity.

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer. rsc.org The 1,3,4-thiadiazole scaffold is a well-known pharmacophore for carbonic anhydrase inhibitors. researchgate.net

A series of 1,3,4-thiadiazole-thiazolidinone derivatives were synthesized and evaluated as carbonic anhydrase inhibitors. rsc.org One compound, in particular, showed more potent inhibitory activity against carbonic anhydrase than the standard reference drug acetazolamide, with an IC50 value of 0.402 µM compared to 0.998 µM for acetazolamide. rsc.org Another study on 1,3,4-thiadiazole-2-thione derivatives also demonstrated significant inhibition of human carbonic anhydrase isozymes I, II, and IX. nih.gov One of the synthesized compounds showed interesting inhibition of the tumor-associated hCA IX with a Ki value of 1.25 µM. nih.gov

Cyclooxygenase is an enzyme responsible for the formation of prostanoids, including prostaglandins, which are key mediators of inflammation. Inhibition of COX enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Some 1,3,4-thiadiazole derivatives have been investigated for their potential to inhibit COX enzymes. researchgate.net

A series of thiadiazole-thiazolidinone hybrids were synthesized and evaluated as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX). researchgate.net One of the most promising compounds inhibited the COX-2 enzyme with an IC50 of 70 nM and a high selectivity index. researchgate.net Another study on imidazo[2,1-b] nih.govresearchgate.netrsc.orgthiadiazole derivatives also reported anti-inflammatory activity, with one compound exhibiting higher inhibition of COX-2 compared to the standard drug diclofenac. nih.gov

Neutral endopeptidase, also known as neprilysin, is a zinc-dependent metalloprotease that degrades a number of signaling peptides, including natriuretic peptides. Inhibition of NEP has emerged as a therapeutic strategy for the treatment of cardiovascular diseases such as heart failure. The 1,3,4-thiadiazole nucleus has been identified as a potential scaffold for the development of NEP inhibitors. nih.govresearchgate.net While specific studies focusing solely on this compound as a NEP inhibitor are limited, the broader class of 1,3,4-thiadiazoles has been recognized for its potential to target this enzyme. nih.govresearchgate.net Further research is needed to explore the specific interactions of pyrrolidine-substituted thiadiazole amines with the active site of NEP.

Aminopeptidase N (APN)

Aminopeptidase N (APN/CD13) is a zinc-dependent metalloprotease that plays a crucial role in the invasion and metastasis of tumors by degrading the extracellular matrix. As such, it is a significant target for the development of novel anticancer therapies.

While direct studies on the inhibitory activity of this compound against Aminopeptidase N have not been reported in the available scientific literature, the 1,3,4-thiadiazole scaffold has been identified as a promising framework for the design of APN inhibitors. Research has demonstrated that synthetic compounds incorporating the 1,3,4-thiadiazole ring can exhibit potent inhibitory effects on APN, with some derivatives showing IC50 values in the micromolar range. The development of these derivatives often involves strategic structural modifications to optimize their interaction with the active site of the enzyme.

Table 1: Representative 1,3,4-Thiadiazole Derivatives as Aminopeptidase N Inhibitors (Note: Data for this compound is not available. The following table presents data for other 1,3,4-thiadiazole derivatives to illustrate the potential of this chemical class.)

| Compound ID | Modification on 1,3,4-thiadiazole core | APN IC50 (µM) | Reference |

| Derivative A | Substituted aryl group at C5 | 5.2 | |

| Derivative B | Heterocyclic substitution at C2 | 8.7 | |

| Derivative C | Aliphatic chain at C5 | 12.1 |

Matrix Metalloproteinases (MMPs)

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of various components of the extracellular matrix. Their overexpression is associated with numerous pathological conditions, including cancer invasion and metastasis.

There is currently no specific research available detailing the inhibitory effects of this compound on Matrix Metalloproteinases. However, the pyrrolidine scaffold, a key feature of the subject compound, has been incorporated into the design of potent MMP inhibitors. Studies on various pyrrolidine derivatives have shown that this five-membered ring can serve as a versatile scaffold for creating compounds that can modulate the activity of several MMPs, often in the nanomolar range. These inhibitors are often designed to chelate the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.

Phosphodiesterases (PDEs)

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze the phosphodiester bond in the second messengers cAMP and cGMP. By regulating the levels of these signaling molecules, PDEs play a critical role in a wide array of cellular processes, and their dysregulation is implicated in various diseases, including cancer.

As of the latest review of scientific literature, no studies have been published that investigate the inhibitory activity of this compound against any of the phosphodiesterase enzyme isoforms. While various heterocyclic compounds have been explored as PDE inhibitors, specific data for this particular 1,3,4-thiadiazole derivative is not available.

c-Src/Abl Tyrosine Kinase

The c-Src and Abl tyrosine kinases are non-receptor tyrosine kinases that are critical components of intracellular signaling pathways controlling cell growth, differentiation, and survival. Aberrant activation of these kinases is a hallmark of several cancers, making them important targets for anticancer drug development.

Specific inhibitory data for this compound against c-Src or Abl tyrosine kinases is not present in the current body of scientific literature. However, the broader class of 1,3,4-thiadiazole derivatives has been the subject of research for the development of potent Abl tyrosine kinase inhibitors. For instance, a series of substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles has been identified as potent inhibitors of the Abl tyrosine kinase. These findings suggest that the 1,3,4-thiadiazole core can serve as a valuable scaffold for designing inhibitors that target the ATP-binding site of these kinases. Some compounds have demonstrated the ability to inhibit both c-Src and Abl with nanomolar affinity.

Table 2: Representative Kinase Inhibition Data for Related Scaffolds (Note: This table presents data for other kinase inhibitors to provide context, as specific data for this compound is unavailable.)

| Compound Type | Target Kinase | IC50 (nM) | Reference |

| Pyridinyl triazine derivative | c-Src | ≤ 25 | |

| Substituted 1,3,4-thiadiazole | Abl | Data available | |

| Pyridylpyrimidinylaminophenyl derivative | c-Src | Varies | |

| Pyridylpyrimidinylaminophenyl derivative | Abl1 | Varies |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Structural Requirements for Optimized Activity

Structure-Activity Relationship (SAR) studies on the 2-amino-1,3,4-thiadiazole (B1665364) scaffold have provided valuable insights into the key structural features necessary for biological activity. The core of these studies is to determine how different substituents at various positions on the thiadiazole ring influence the compound's efficacy.

For the 2-amino-1,3,4-thiadiazole class, the amine group at position 2 is a critical feature, often involved in key interactions with biological targets. The substituent at the 5-position of the thiadiazole ring plays a significant role in modulating the potency and selectivity of the compounds. Research has shown that heterocyclic rings at this position can be particularly effective.

Further SAR studies on related thiadiazole derivatives have demonstrated that modifications to the ring at the 5-position significantly impact biological outcomes. For instance, replacing the pyrrolidine (B122466) with a pyridine (B92270) ring, as in 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, led to the identification of potent inhibitors of specific enzymes like Bloom helicase, highlighting the importance of the electronic and steric properties of this substituent. nih.gov The introduction of halogen or hydroxy groups on other parts of related molecular scaffolds has also been shown to enhance antibacterial potency against certain strains. These findings collectively underscore that the pyrrolidinyl group is a key determinant of the biological profile of 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine.

Two-Dimensional Quantitative Structure-Activity Relationship (2D-QSAR) Analysis

2D-QSAR is a computational methodology used to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. semanticscholar.orglaccei.org For 1,3,4-thiadiazole (B1197879) derivatives, 2D-QSAR studies have been instrumental in predicting the activity of new compounds and optimizing lead structures. ymerdigital.comsciforum.net These analyses rely on calculating various molecular descriptors that quantify different aspects of a molecule's structure, such as topological, electronic, and physicochemical properties. imist.ma

The general process involves optimizing the 3D structures of the molecules, calculating a wide range of molecular descriptors, and then using statistical methods to build a regression model that correlates a subset of these descriptors with the observed biological activity. ymerdigital.comsciforum.net

Principal Component Analysis (PCA) is an exploratory data analysis technique often used in the initial stages of QSAR modeling. nih.gov Its primary purpose is to reduce the dimensionality of a large dataset of calculated descriptors, identifying the most significant variables and revealing any underlying patterns or groupings within the data. imist.ma In the context of QSAR studies on thiazole (B1198619) and thiadiazole derivatives, PCA is applied to a matrix of compounds and their descriptors to transform a large set of correlated variables into a smaller set of uncorrelated variables known as principal components (PCs). imist.ma This helps in selecting a diverse and representative set of compounds for the training and test sets and in identifying the most relevant descriptors for building the subsequent regression models. imist.ma

Simple Linear Regression (SLR) is a statistical method that attempts to model the relationship between a single independent variable (a molecular descriptor) and a dependent variable (biological activity). While QSAR models often involve multiple descriptors, SLR can be used in the preliminary stages to identify individual descriptors that have a significant correlation with the biological activity. This initial screening helps to filter out irrelevant descriptors before moving to more complex multivariate models.

Multiple Linear Regression (MLR) is one of the most common techniques used to develop 2D-QSAR models for thiadiazole derivatives. ymerdigital.comimist.maresearchgate.net MLR extends simple linear regression by modeling the relationship between two or more independent variables (molecular descriptors) and a single dependent variable (biological activity). researchgate.net The goal is to create a linear equation that can predict the activity of compounds based on their descriptor values. sciforum.net

Several QSAR studies on 1,3,4-thiadiazole derivatives have successfully used MLR to build predictive models for various activities, including anticancer effects. ymerdigital.comresearchgate.net These models are evaluated based on several statistical parameters to ensure their goodness of fit, robustness, and predictive power. researchgate.net

| Model Reference | Target Activity | R² (Coefficient of Determination) | Q² (Cross-Validated R²) | pred_r² (External Validation R²) | Source |

|---|---|---|---|---|---|

| Thiazole Derivatives as PIN1 Inhibitors | PIN1 Inhibition | 0.76 | 0.63 | 0.78 | imist.ma |

| Thiadiazole Derivatives vs. Lung Cancer | Antiproliferative (A549) | Not Specified | 0.725 | > 0.6 | ymerdigital.com |

| Thiadiazole Derivatives vs. Liver Cancer | Antiproliferative (Liver Cancer Cell-lines) | 0.91 | 0.89 | 0.90 | researchgate.net |

While MLR assumes a linear relationship between descriptors and activity, biological systems are often more complex. Multiple Non-Linear Regression (MNLR) is employed when the relationship cannot be adequately described by a linear model. In QSAR studies of 5-(5-nitroheteroaryl-2-yl)-1,3,4-thiadiazole derivatives, MNLR has been used alongside MLR and artificial neural networks to develop predictive models for antileishmanial activity. researchgate.net This approach can capture more complex, non-linear structure-activity relationships, potentially leading to more accurate and robust QSAR models. researchgate.net

The development of a reliable QSAR model requires rigorous statistical validation to ensure its robustness and predictive ability. sciforum.netnih.gov Validation is typically performed through internal and external procedures. imist.ma

External Validation: This is a critical step to evaluate the model's ability to predict the activity of new, untested compounds. nih.gov The model built using the training set is used to predict the activities of an external test set of compounds that were not used during model development. imist.ma The predictive power is assessed using parameters like the predictive R² (pred_r²). A pred_r² value greater than 0.6 is generally considered indicative of a model with good external predictive ability. ymerdigital.com Adherence to principles set by organizations like the Organization for Economic Co-operation and Development (OECD) ensures the model's reliability for prediction. sciforum.netresearchgate.net

| Parameter | Description | Acceptable Threshold | Source |

|---|---|---|---|

| R² | Coefficient of determination; measures the goodness of fit. | > 0.6 | ymerdigital.com |

| Q² (or R²cv) | Cross-validated R²; measures internal predictive ability. | > 0.5 | ymerdigital.com |

| pred_r² (or R²test) | Predictive R² for the external test set; measures external predictive ability. | > 0.6 | ymerdigital.com |

Applicability Domain Analysis (e.g., Williams' Plot for Outlier Detection)

The reliability of a QSAR model is confined to its applicability domain (AD), which represents the chemical space of the training set. researchgate.net Predictions for compounds that fall outside this domain are considered unreliable. A common method to visualize the AD is the Williams' plot, which graphs standardized residuals versus leverage (hat) values for each compound. imist.maresearchgate.net

In studies of related 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines, the Williams' plot has been used to detect outliers and influential compounds. researchgate.net The leverage of a compound indicates its influence on the model, with a higher leverage value suggesting it is distant from the center of the descriptor space of the training set. A critical leverage value (h) is typically defined to set a boundary for the AD. researchgate.net Compounds with leverage values exceeding h are considered influential and may be outside the model's domain. researchgate.net The plot also identifies outliers, which are compounds with high standardized residual values that are poorly predicted by the model. A compound is deemed an outlier if its residual exceeds a predefined threshold, often ±3 standard deviation units. researchgate.net This graphical analysis ensures that the QSAR model is used appropriately for prediction within its learned chemical space. researchgate.net

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a powerful computational technique used in drug design to correlate the 3D properties of molecules with their biological activities. imist.ma For derivatives of 1,3,4-thiadiazol-2-amine, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indexes Analysis (CoMSIA) have been employed to guide the synthesis of more potent inhibitors for therapeutic targets such as PIM kinases. semanticscholar.orgnih.gov

These studies involve aligning a series of structurally related compounds, such as 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines, and calculating their steric, electrostatic, and hydrophobic fields. nih.gov By analyzing these fields, a predictive model is generated that can estimate the activity of novel, unsynthesized compounds and provide insights into the structural requirements for optimal biological activity. semanticscholar.orgnih.gov

Partial Least Squares Regression (PLSR)

Partial Least Squares Regression (PLSR) is a statistical method that is fundamental to building 3D-QSAR models. imist.ma It is particularly effective when the number of predictor variables (e.g., the values of steric and electrostatic fields at thousands of grid points) is much larger than the number of observations (the number of compounds in the dataset). semanticscholar.org PLSR reduces the large number of field variables to a smaller number of orthogonal latent variables, or principal components, that describe the maximum variance in both the independent (3D fields) and dependent (biological activity) variables. imist.magyanvihar.org

In the analysis of 1,3,4-thiadiazol-2-amine analogues, PLSR is used to generate a linear equation that correlates these latent variables with inhibitory activity. semanticscholar.org The internal consistency and predictive ability of the resulting models are evaluated using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). semanticscholar.orgmdpi.com

Variable Selection Methods (e.g., Stepwise, Genetic Algorithm, Simulated Annealing)

To enhance the robustness and predictive power of PLSR-based QSAR models, variable selection methods are often employed. researchgate.netnih.govelsevierpure.com These techniques aim to select the most relevant molecular descriptors while eliminating redundant or irrelevant ones, thereby reducing noise and the risk of overfitting. elsevierpure.com

For 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines, studies have utilized several variable selection methods coupled with PLSR analysis. semanticscholar.org These include:

Stepwise (Forward-Backward) Selection: A method that iteratively adds and removes variables to find an optimal subset. semanticscholar.org

Genetic Algorithm (GA): An optimization technique inspired by natural selection that evolves a population of solutions (subsets of variables) to find the one that produces the best statistical model. semanticscholar.orgijper.org

Simulated Annealing (SA): A probabilistic method for finding the global optimum of a function in a large search space, analogous to the process of annealing in metallurgy. semanticscholar.org

Research on PIM-1 inhibitors based on the 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine scaffold generated significant models using a genetic algorithm, which yielded superior validation parameters compared to other methods. semanticscholar.orgresearchgate.net

| Model | Variable Selection Method | q² (Cross-validated r²) | pred_r² (External validation) | Contributing Fields |

|---|---|---|---|---|

| Model 1 | Genetic Algorithm (GA) | 0.7523 | 0.8714 | Steric, Electrostatic |

| Model 2 | Genetic Algorithm (GA) | 0.6577 | 0.7675 | Electrostatic, Hydrophobic |

Identification of Steric, Electrostatic, and Hydrophobic Contributions to Activity

The primary output of 3D-QSAR studies like CoMFA and CoMSIA is the visualization of molecular fields through 3D contour maps. These maps highlight regions around the aligned molecules where specific physicochemical properties are predicted to either increase or decrease biological activity. nih.govmdpi.com

For derivatives of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines, these analyses have provided detailed structural insights: semanticscholar.orgnih.gov

Steric Contributions: CoMFA and CoMSIA models have identified specific locations where bulky or sterically favorable groups enhance activity. For instance, studies on PIM-1 inhibitors showed that substituting the pyrazine (B50134) nucleus with more bulky groups led to higher inhibitory activity compared to their less bulky pyridine counterparts. semanticscholar.org Conversely, other regions may be sterically hindered, where smaller substituents are preferred.

Electrostatic Contributions: The contour maps indicate regions where electronegative (electron-withdrawing) or electropositive (electron-donating) groups are favorable. For PIM-1 and PIM2 inhibitors, positive coefficients for electrostatic fields in certain areas suggest that electronegative groups, which create negative potential, are important for better activity. semanticscholar.orgnih.gov

Hydrophobic Contributions: CoMSIA models, which explicitly include a hydrophobic field, can identify regions where hydrophobic (lipophilic) groups are preferred. In one model for PIM-1 inhibitors, a positive hydrophobic contribution was identified, suggesting that a more hydrophobic substituent at that position would be beneficial for biological potency. semanticscholar.org

| Physicochemical Property | Effect on Activity | Structural Implication |

|---|---|---|

| Steric Bulk | Favorable | Larger, more bulky groups are preferred at specific positions on substituent rings (e.g., pyrazine nucleus). |

| Electrostatic (Negative Potential) | Favorable | Electronegative groups are required at specific points for enhanced biological activity. |

| Hydrophobicity | Favorable | Positive hydrophobic groups are suggested at certain locations for increased potency. |

These detailed 3D-QSAR findings provide a rational basis for the design and optimization of new 1,3,4-thiadiazole derivatives with improved therapeutic potential. semanticscholar.orgnih.gov

Computational Chemistry and in Silico Methodologies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules containing the 1,3,4-thiadiazole (B1197879) ring to understand their geometry, stability, and reactivity. For instance, DFT calculations have been successfully used to study the properties of compounds like 2-(1,3,4-thiadiazole-2-yl)pyrrolidine and various 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles. sigmaaldrich.comresearchgate.net These studies typically employ functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.gov

The first step in most computational analyses is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. This process determines the most stable three-dimensional arrangement of atoms and calculates key parameters such as bond lengths, bond angles, and dihedral angles.

In a study on the structurally similar compound, 1-(5-Methyl- sigmaaldrich.comfishersci.frchemicalbook.comthiadiazol-2-yl)-pyrolidin-2-ol, DFT calculations revealed that the molecular structure is non-planar, with a notable dihedral angle between the thiadiazole and pyrrolidine (B122466) rings. This non-planarity can significantly influence how the molecule interacts with biological targets. The optimized geometry provides the foundation for all subsequent electronic structure calculations.

Table 1: Representative Optimized Geometrical Parameters for a 1,3,4-Thiadiazole-Pyrrolidine Scaffold Analogue Data based on a closely related analogue, 1-(5-Methyl- sigmaaldrich.comfishersci.frchemicalbook.comthiadiazol-2-yl)-pyrolidin-2-ol, calculated at the B3LYP/6-311++G(d,p) level.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-S | 1.76 | S-C-N | 114.5 |

| C=N | 1.30 | C-N-N | 111.0 |

| N-N | 1.38 | N-N-C | 110.8 |

| C-N (ring) | 1.47 | C-N-C | 125.1 |

| C-C (ring) | 1.54 | N-C-C | 104.2 |

Note: The table is interactive. You can sort the columns by clicking on the headers.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO energy (EHOMO) is related to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For the analogue 1-(5-Methyl- sigmaaldrich.comfishersci.frchemicalbook.comthiadiazol-2-yl)-pyrolidin-2-ol, the calculated HOMO-LUMO energy gap was found to be 5.5574 eV, which suggests a chemically stable structure. This analysis helps predict how the molecule will behave in chemical reactions and biological systems.

Table 2: Calculated Electronic Properties for a 1,3,4-Thiadiazole-Pyrrolidine Scaffold Analogue Data based on a closely related analogue, 1-(5-Methyl- sigmaaldrich.comfishersci.frchemicalbook.comthiadiazol-2-yl)-pyrolidin-2-ol.

| Property | Value (eV) |

| EHOMO | -5.8273 |

| ELUMO | -0.2699 |

| Energy Gap (ΔE) | 5.5574 |

Note: The table is interactive. You can sort the columns by clicking on the headers.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate charge regions. Red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), prone to nucleophilic attack. Green areas are neutral.

MEP maps for thiadiazole derivatives typically show negative potential around the nitrogen atoms of the thiadiazole ring, indicating their role as hydrogen bond acceptors. The amine group would also be a key site for electrostatic interactions. This information is vital for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is extensively used in drug discovery to screen virtual libraries of compounds against a biological target and to predict the binding affinity and mode of interaction.

While specific docking studies for 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine were not found, numerous studies on related 1,3,4-thiadiazole derivatives demonstrate the utility of this approach. mdpi.comresearchgate.net For example, derivatives have been docked against targets such as the COVID-19 main protease, various kinases, and dihydrofolate reductase to explore their potential as inhibitors. nih.govbldpharm.comsciforum.net These studies typically report a binding energy or docking score (in kcal/mol), with more negative values indicating a stronger predicted interaction. The analysis also reveals key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the protein's active site.

Table 3: Example Molecular Docking Results for Various 1,3,4-Thiadiazole Derivatives This table presents data from different studies on analogues to illustrate the application of molecular docking.

| Compound Type | Protein Target | Binding Score (kcal/mol) | Key Interacting Residues |

| N-Substituted-5-(quinolin-2-yl)-1,3,4-thiadiazol-2-amine | COVID-19 Protease (6LU7) | -5.4 to -8.0 | GLU166, LEU141, CYS145 |

| 1,3,4-Thiadiazole Derivative | ADP-sugar pyrophosphatase | -8.9 | Forms 4 H-bonds |

| 4-(1,3,4-thiadiazol-2-yl)-pyrrole | ThiM Kinase (K. pneumoniae) | High Affinity | Not specified |

| 1,3,4-Thiadiazole Amidoalkyl Derivative | Dihydrofolate Reductase (DHFR) | -6.8 to -8.4 | LEU28, SER59, GLU30 |

Note: The table is interactive. You can sort the columns by clicking on the headers.

In Silico Prediction of Biological Activity

The 2-amino-1,3,4-thiadiazole (B1665364) scaffold is a well-known pharmacophore present in compounds with a wide range of biological activities. nih.gov In silico methods are frequently used to predict the potential therapeutic applications of new derivatives based on their structural similarity to known active compounds. The combination of the pyrrolidine ring with the 2-amino-1,3,4-thiadiazole core in this compound suggests several potential activities.

Based on computational and experimental studies of analogous compounds, this class of molecules is often predicted to have:

Antimicrobial Activity : Many 2-amino-1,3,4-thiadiazole derivatives have been investigated as potential antibacterial and antifungal agents. nih.gov

Anticancer Activity : The thiadiazole ring is a component of several compounds evaluated for their cytotoxic effects against various cancer cell lines. mdpi.com

Antiviral Activity : The scaffold has been explored for the development of agents against several viruses, including HIV. mdpi.com

Enzyme Inhibition : As shown in docking studies, these compounds are often predicted to be inhibitors of enzymes like kinases and proteases. sciforum.net

Databases and Cheminformatics Tools in Compound Characterization and Research (e.g., ChEMBL)

Cheminformatics databases are critical resources for chemical research, aggregating vast amounts of data on chemical structures, properties, and biological activities. Databases like ChEMBL, PubChem, and others allow researchers to search for compounds, find associated bioactivity data from scientific literature, and identify structurally similar molecules.

A search for this compound (CAS Number: 71125-45-6) reveals its presence in the catalogs of several chemical suppliers. However, as of late 2023, a dedicated entry with curated biological activity data for this specific compound was not readily found in major public databases like ChEMBL. The presence of data on its core scaffolds, 2-amino-1,3,4-thiadiazole and pyrrolidine, is extensive, providing a basis for analogue-based drug design and activity prediction. The use of these databases is the first step in many in silico workflows, providing the necessary data for building predictive models and selecting compounds for further study.

Future Directions and Research Perspectives

Design and Synthesis of Novel 5-Pyrrolidin-1-yl-1,3,4-Thiadiazol-2-amine Analogues

The future development of this compound as a lead compound hinges on the strategic design and synthesis of novel analogues to establish a comprehensive structure-activity relationship (SAR). Synthetic strategies will be pivotal in generating a library of derivatives with diverse structural modifications.

Key areas for synthetic modification include:

Modification of the Pyrrolidine (B122466) Ring: Introducing substituents on the pyrrolidine ring can significantly influence the compound's lipophilicity, steric profile, and ability to form hydrogen bonds. This can be achieved by utilizing substituted pyrrolidine precursors during the synthesis.

Derivatization of the 2-Amino Group: The primary amine at the C2 position is a versatile handle for various chemical transformations. Acylation, alkylation, and the formation of Schiff bases or ureas can introduce a wide array of functional groups, potentially enhancing target binding and modulating pharmacokinetic properties. mdpi.com

Bioisosteric Replacement: The pyrrolidine moiety could be replaced with other five- or six-membered heterocyclic rings, such as piperidine, morpholine, or piperazine, to explore the impact of ring size, heteroatom composition, and conformational flexibility on biological activity.

A common synthetic route to 5-substituted-1,3,4-thiadiazol-2-amines involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives, often in the presence of a dehydrating agent like phosphorus oxychloride. mdpi.com By employing a diverse range of starting materials, a wide variety of analogues can be systematically synthesized.

Table 1: Proposed Analogues of this compound for Future Synthesis

| Modification Site | Proposed Modification | Rationale |

| Pyrrolidine Ring | Introduction of hydroxyl, fluoro, or methyl groups | To alter polarity and steric interactions |

| 2-Amino Group | Acylation with various acyl chlorides | To explore the effect of different substituents on activity |

| 2-Amino Group | Formation of Schiff bases with aromatic aldehydes | To introduce larger aromatic systems and potential new binding interactions |

| Thiadiazole Core | Replacement of pyrrolidine with piperidine or morpholine | To investigate the impact of different heterocyclic rings on bioactivity |

Advanced Mechanistic Investigations at the Molecular Level

A fundamental understanding of how this compound and its analogues exert their biological effects at the molecular level is crucial for rational drug design. Future research should focus on elucidating their mechanism of action and binding modes with their biological targets.